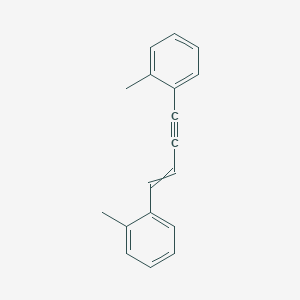
1,1'-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C16H12 This compound features a buten-3-yne linkage between two 2-methylbenzene (toluene) units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) typically involves the coupling of two 2-methylbenzene units with a buten-3-yne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and catalysts.
Industrial Production Methods
Industrial production of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as column chromatography or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst can introduce alkyl or acyl groups onto the aromatic rings.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkylated or acylated aromatic compounds.
Applications De Recherche Scientifique
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) depends on its specific application. In chemical reactions, the alkyne group can participate in various addition and coupling reactions, while the aromatic rings can undergo electrophilic substitution. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): Similar structure but without the methyl groups on the aromatic rings.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): Similar structure but with methyl groups in different positions on the aromatic rings.
Uniqueness
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
136612-73-2 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
1-methyl-2-[4-(2-methylphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16/c1-15-9-3-5-11-17(15)13-7-8-14-18-12-6-4-10-16(18)2/h3-7,9-13H,1-2H3 |
Clé InChI |
SQWUSYGUMIFEIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CC#CC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


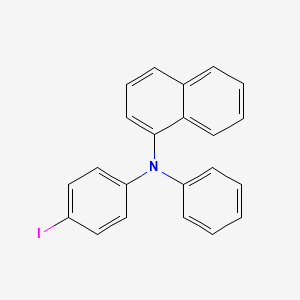
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
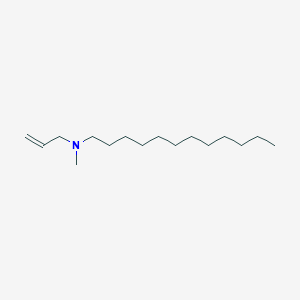
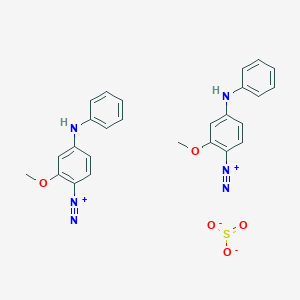
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
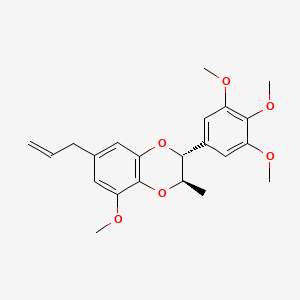
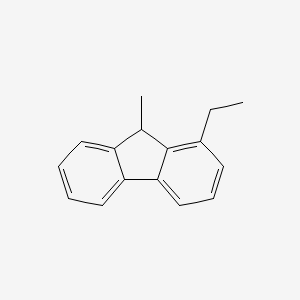
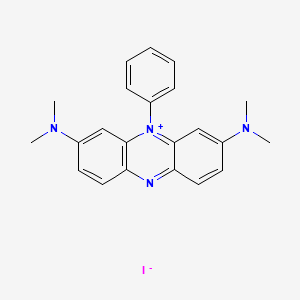
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
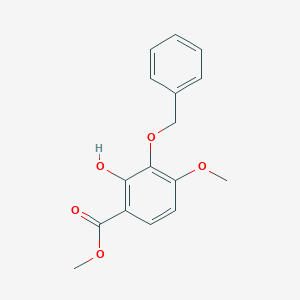
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
